molecular formula C10H7ClO2S B11882781 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11882781
M. Wt: 226.68 g/mol
InChI Key: SFLXWVDNDWNRMW-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde is an organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the benzo[b]thiophene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and 2-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and methoxylation.

    Cyclization: The intermediate undergoes cyclization to form the benzo[b]thiophene ring structure.

    Aldehyde Introduction: Finally, the aldehyde group is introduced at the 2-position through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid.

    Reduction: 3-Chloro-6-methoxybenzo[b]thiophene-2-methanol.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate

Uniqueness

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. Its aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3

InChI Key

SFLXWVDNDWNRMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C=O)Cl

Origin of Product

United States

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